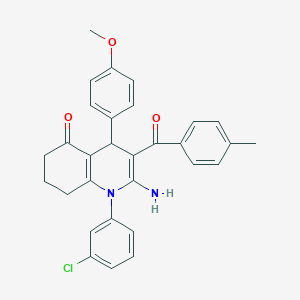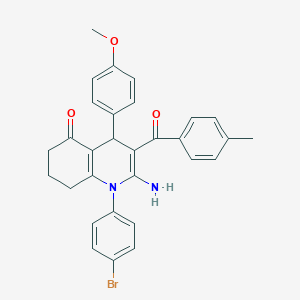
3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione, also known as CX-717, is a novel cognitive enhancer that has gained significant attention in the scientific community due to its potential use in treating various cognitive disorders. CX-717 belongs to the class of pyrrolidinone compounds and is a positive allosteric modulator of the α7 nicotinic acetylcholine receptor (α7 nAChR).
作用機序
The primary mechanism of action of 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is its positive allosteric modulation of the α7 nAChR. The α7 nAChR is a ligand-gated ion channel that plays a critical role in cognitive function. 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione binds to the receptor and enhances its activity, leading to improved cognitive function.
Biochemical and Physiological Effects
3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been shown to have a range of biochemical and physiological effects. The compound has been shown to increase the release of acetylcholine, a neurotransmitter that plays a critical role in cognitive function. 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has also been shown to improve synaptic plasticity, a process that is essential for learning and memory.
実験室実験の利点と制限
One of the main advantages of 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione for lab experiments is its relative ease of synthesis. The compound can be synthesized in a laboratory setting using relatively simple procedures. Additionally, 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied, and its mechanism of action is well understood.
One of the limitations of 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione for lab experiments is its relatively short half-life. The compound is rapidly metabolized in the body, which can make it difficult to study its long-term effects. Additionally, the compound has been shown to have some off-target effects, which can complicate its use in lab experiments.
将来の方向性
There are several potential future directions for research on 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. One area of interest is the use of the compound in treating cognitive disorders such as Alzheimer's disease and schizophrenia. 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has shown promise in improving cognitive function in animal models of these diseases, and further research is needed to determine its potential as a treatment.
Another potential future direction for research on 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is its use in enhancing cognitive function in healthy individuals. The compound has been shown to improve attention, memory, and learning abilities in animal models and human studies, and further research is needed to determine its potential as a cognitive enhancer.
Conclusion
In conclusion, 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione is a novel cognitive enhancer that has gained significant attention in the scientific community. The compound has been extensively studied for its potential use in treating various cognitive disorders and enhancing cognitive function in healthy individuals. While there are some limitations to its use in lab experiments, 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione shows promise as a potential treatment for cognitive disorders and a cognitive enhancer. Further research is needed to determine its full potential in these areas.
合成法
The synthesis of 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione involves the reaction of 4-ethoxyphenylhydrazine with cyclopentanone to form the corresponding hydrazone. The hydrazone is then treated with maleic anhydride to give the desired product, 3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione. The synthesis process is relatively simple and can be carried out in a laboratory setting.
科学的研究の応用
3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione has been extensively studied for its potential use in treating various cognitive disorders, including Alzheimer's disease, schizophrenia, and attention deficit hyperactivity disorder (ADHD). The compound has been shown to enhance cognitive function by improving attention, memory, and learning abilities.
特性
製品名 |
3-(Cyclopentylamino)-1-(4-ethoxyphenyl)-2,5-pyrrolidinedione |
|---|---|
分子式 |
C17H22N2O3 |
分子量 |
302.37 g/mol |
IUPAC名 |
3-(cyclopentylamino)-1-(4-ethoxyphenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C17H22N2O3/c1-2-22-14-9-7-13(8-10-14)19-16(20)11-15(17(19)21)18-12-5-3-4-6-12/h7-10,12,15,18H,2-6,11H2,1H3 |
InChIキー |
AQUUNVCFQSQRCZ-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3 |
正規SMILES |
CCOC1=CC=C(C=C1)N2C(=O)CC(C2=O)NC3CCCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3-Amino-4,5,6-trimethylthieno[2,3-b]pyridin-2-yl)(biphenyl-4-yl)methanone](/img/structure/B304310.png)












